molecular formula C30H48O3 B12427429 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid

3beta-Hydroxylanosta-9(11),24-dien-26-oic acid

Cat. No.: B12427429
M. Wt: 456.7 g/mol
InChI Key: UIRXJKGUEOMVRD-NUFPMRBUSA-N
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Description

3beta-Hydroxylanosta-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is a derivative of lanosterol and is known for its presence in various medicinal mushrooms, particularly in the genus Ganoderma. This compound has garnered attention due to its significant pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be achieved through various synthetic routes. One common method involves the oxidation of lanosterol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum. The process includes:

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxylanosta-9(11),24-dien-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), osmium tetroxide (OsO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

Scientific Research Applications

3beta-Hydroxylanosta-9(11),24-dien-26-oic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other lanostane-type triterpenoids.

    Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antitumor, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be compared with other similar lanostane-type triterpenoids:

The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1

InChI Key

UIRXJKGUEOMVRD-NUFPMRBUSA-N

Isomeric SMILES

CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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